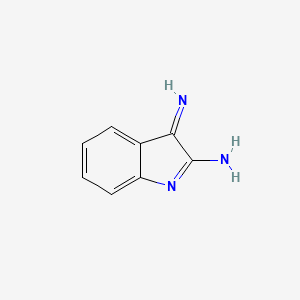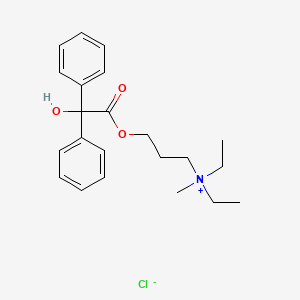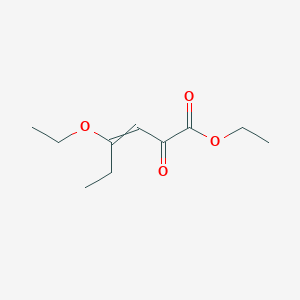
Ethyl 4-ethoxy-2-oxohex-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-ethoxy-2-oxohex-3-enoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound, in particular, has a unique structure that makes it interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-ethoxy-2-oxohex-3-enoate can be synthesized through several methods. One common method involves the esterification of 4-ethoxy-2-oxohex-3-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-ethoxy-2-oxohex-3-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: The major product is 4-ethoxy-2-oxohex-3-enoic acid.
Reduction: The major product is 4-ethoxy-2-hydroxyhex-3-enoate.
Substitution: The products vary depending on the nucleophile used but can include various substituted esters.
Applications De Recherche Scientifique
Ethyl 4-ethoxy-2-oxohex-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use it to study enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of ethyl 4-ethoxy-2-oxohex-3-enoate involves its interaction with various molecular targets. In enzymatic reactions, it acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond. This hydrolysis results in the formation of 4-ethoxy-2-oxohex-3-enoic acid and ethanol. The pathways involved include nucleophilic attack on the carbonyl carbon, leading to the cleavage of the ester bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the ethoxy and oxo groups.
Methyl butyrate: Another ester with a similar carbon chain length but different substituents.
Ethyl propionate: Similar in structure but with a shorter carbon chain.
Uniqueness
Ethyl 4-ethoxy-2-oxohex-3-enoate is unique due to its specific functional groups, which allow it to participate in a wider range of chemical reactions compared to simpler esters. Its structure also imparts distinct physical and chemical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
63808-29-7 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
ethyl 4-ethoxy-2-oxohex-3-enoate |
InChI |
InChI=1S/C10H16O4/c1-4-8(13-5-2)7-9(11)10(12)14-6-3/h7H,4-6H2,1-3H3 |
Clé InChI |
HCXOQQBHGJENQT-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CC(=O)C(=O)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4,5-Dimethyl-2H-pyrrol-2-ylidene)methyl]-1-methyl-1H-pyrrole](/img/structure/B14508880.png)

![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline](/img/structure/B14508887.png)
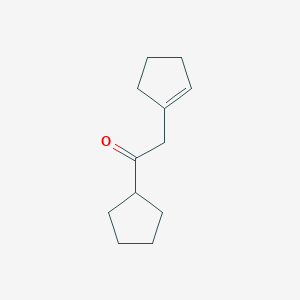
![N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl]acetamide](/img/structure/B14508917.png)
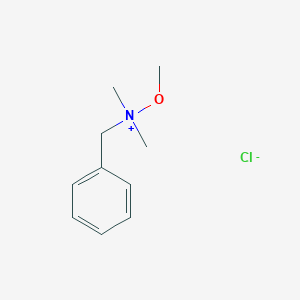
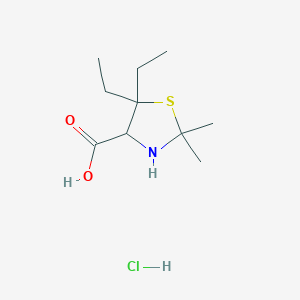


![1-[(2-Aminoethyl)amino]heptadecan-2-OL](/img/structure/B14508942.png)
